molecular formula C12H10FN3O2S B2696277 2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 736167-28-5

2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B2696277
CAS No.: 736167-28-5
M. Wt: 279.29
InChI Key: VVZKSTBNRMANCT-UHFFFAOYSA-N
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Description

2-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a fluorine atom, a thiadiazole ring, and a benzamide moiety, making it a compound of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. Examples include:

Uniqueness

What sets 2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the thiadiazole ring contributes to its biological activity .

Biological Activity

2-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic compound belonging to the class of benzamides and thiadiazoles. Its structure features a fluorine atom, which is known to enhance biological activity through increased lipophilicity and metabolic stability. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps that include the reaction of thiadiazole derivatives with various amines. The following methods have been reported:

  • Starting Materials : The synthesis often begins with readily available precursors such as 5-amino-3-(2-oxopropyl)-[1,2,4]-thiadiazole.
  • Reaction Conditions : Specific catalysts and solvents are used to optimize yield and purity. For example, sodium borohydride is commonly employed in the reduction steps .
  • Industrial Production : In industrial settings, continuous flow reactors may be utilized to enhance the efficiency of the synthesis process, ensuring scalability.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against various bacterial strains.

  • Case Study : A study on related thiadiazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 12 μM against Staphylococcus aureus .

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways.

  • Research Findings : In vitro studies have demonstrated that thiadiazole compounds can induce apoptosis in cancer cell lines. For example, compounds within this class have been shown to inhibit cell proliferation and induce cell cycle arrest in various types of cancer cells .

Anti-Tubercular Activity

Thiadiazole derivatives are being investigated for their effectiveness against Mycobacterium tuberculosis.

  • Example : A fragment-based drug design study identified new oxadiazole compounds as potent EthR inhibitors with promising pharmacokinetic profiles. These findings suggest that similar strategies could be applied to thiadiazole derivatives like this compound for developing anti-TB agents .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the structure of this compound is believed to enhance its biological activity by improving binding affinity to target proteins.

Compound Biological Activity MIC (μM) Target Pathway
Thiadiazole AAntimicrobial12Cell wall synthesis
Thiadiazole BAnticancer15Apoptosis induction
Thiadiazole CAnti-TB10EthR inhibition

Properties

IUPAC Name

2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZKSTBNRMANCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24840046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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